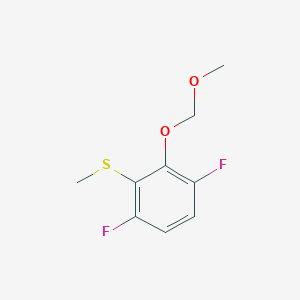
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10F2O2S and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl precursor.
Fluorination: The phenyl precursor undergoes fluorination to introduce the fluorine atoms at the 3 and 6 positions.
Methylsulfane Introduction:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
相似化合物的比较
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(ethyl)sulfane: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)selenane: This compound has a selenium atom instead of a sulfur atom, which can lead to different chemical and biological properties.
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C₉H₁₀F₂O₂S and a molecular weight of 220.24 g/mol. Its structure includes a phenyl ring substituted with two fluorine atoms and a methoxymethoxy group, alongside a methyl sulfane functional group. The presence of fluorine enhances its lipophilicity, which can significantly influence its biological activity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the methyl sulfane group. This compound can interact with various nucleophiles, leading to the formation of new compounds that may exhibit diverse biological effects. Additionally, the fluorine atoms in the structure can participate in electrophilic aromatic substitution reactions, contributing to its reactivity and potential therapeutic applications .
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including anticancer and antimicrobial properties. The following table summarizes some key findings related to the biological activity of this compound and its derivatives.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The compound's mechanism likely involves the induction of apoptosis through mitochondrial pathways, leading to cell death at specific concentrations .
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Metabolic Studies : Investigations into the metabolic pathways involving this compound revealed that its fluorinated structure may reduce susceptibility to metabolic degradation by S-methyltransferases, enhancing its bioavailability and therapeutic potential .
属性
IUPAC Name |
1,4-difluoro-2-(methoxymethoxy)-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2S/c1-12-5-13-8-6(10)3-4-7(11)9(8)14-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZCBCVEJYKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1SC)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













